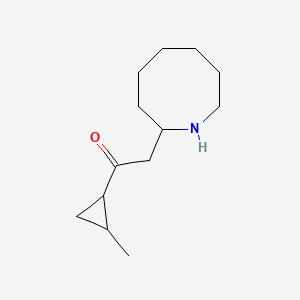
2-(Azocan-2-yl)-1-(2-methylcyclopropyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Azocan-2-yl)-1-(2-methylcyclopropyl)ethan-1-one is a synthetic organic compound. It features a unique structure with an azocane ring and a cyclopropyl group, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azocan-2-yl)-1-(2-methylcyclopropyl)ethan-1-one typically involves multi-step organic reactions. A common approach might include:
- Formation of the azocane ring through cyclization reactions.
- Introduction of the cyclopropyl group via cyclopropanation reactions.
- Final coupling of the azocane and cyclopropyl groups under specific conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This could include:
- Use of continuous flow reactors for efficient cyclization.
- Employment of high-yield catalysts to minimize by-products.
- Implementation of purification techniques like chromatography to ensure product purity.
化学反应分析
Types of Reactions
2-(Azocan-2-yl)-1-(2-methylcyclopropyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction to simpler compounds using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemistry: As a building block for synthesizing complex molecules.
Biology: As a probe for studying biological pathways.
Medicine: Potential use in drug development for targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Azocan-2-yl)-1-(2-methylcyclopropyl)ethan-1-one would depend on its specific interactions with molecular targets. Possible pathways include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interaction with receptors: Modulating receptor signaling pathways.
Cellular uptake: Affecting cellular processes through internalization and interaction with intracellular targets.
相似化合物的比较
Similar Compounds
2-(Azocan-2-yl)-1-(cyclopropyl)ethan-1-one: Lacks the methyl group on the cyclopropyl ring.
2-(Azocan-2-yl)-1-(2-methylcyclopropyl)propan-1-one: Has an additional carbon in the side chain.
Uniqueness
2-(Azocan-2-yl)-1-(2-methylcyclopropyl)ethan-1-one is unique due to the presence of both the azocane ring and the methyl-substituted cyclopropyl group, which may confer distinct chemical and biological properties.
属性
分子式 |
C13H23NO |
|---|---|
分子量 |
209.33 g/mol |
IUPAC 名称 |
2-(azocan-2-yl)-1-(2-methylcyclopropyl)ethanone |
InChI |
InChI=1S/C13H23NO/c1-10-8-12(10)13(15)9-11-6-4-2-3-5-7-14-11/h10-12,14H,2-9H2,1H3 |
InChI 键 |
WNNAHXZGIHEXPU-UHFFFAOYSA-N |
规范 SMILES |
CC1CC1C(=O)CC2CCCCCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Tert-butylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B13060171.png)
![3-[(2-chloro-6-methylphenyl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B13060177.png)


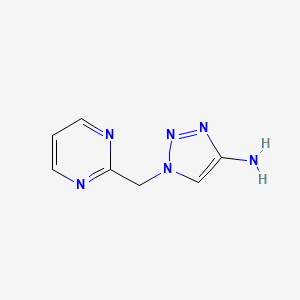
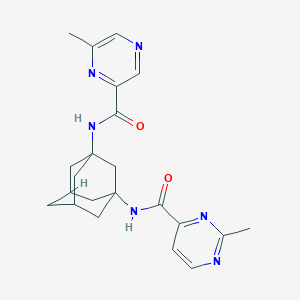
![N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(4-propoxyphenyl)methyl]piperidine-3-carboxamide](/img/structure/B13060211.png)

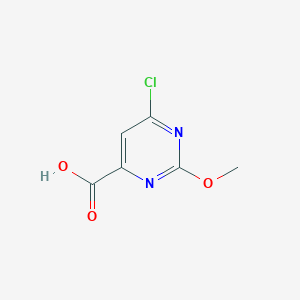
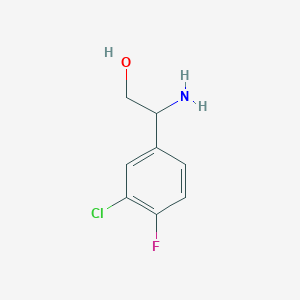
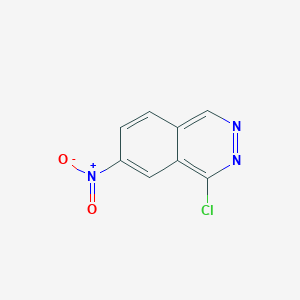
![1-Ethyl-1,7-diazaspiro[4.4]nonane](/img/structure/B13060220.png)
![1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13060225.png)
![Boronic acid, b-[3-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]-](/img/structure/B13060226.png)
